Application: 2-Bromo-4-methoxy-6-methylaniline is used as a reagent in organic synthesis.
Method of Application: It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide
Results: The reaction results in the formation of iminophosphoranes
Application: 2-Bromo-4-methoxy-6-methylaniline can be used in the synthesis of 2-BROMO-4-METHYLANILINE HYDROBROMIDE.
Results: The reaction yields 2-BROMO-4-METHYLANILINE HYDROBROMIDE.
2-Bromo-6-methoxy-4-methylaniline is an organic compound with the molecular formula . It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and a methylamino group at the 4-position. This compound is part of the aniline family, which are compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The presence of these substituents imparts unique chemical properties that make it valuable in various chemical syntheses and applications.
The biological activity of 2-Bromo-6-methoxy-4-methylaniline has been studied in various contexts:
2-Bromo-6-methoxy-4-methylaniline can be synthesized through various methods:
In industrial settings, large-scale production may involve optimized bromination processes using continuous flow reactors to enhance efficiency and safety.
2-Bromo-6-methoxy-4-methylaniline has diverse applications:
Studies on 2-Bromo-6-methoxy-4-methylaniline have focused on its interactions with biological systems. For instance, it may inhibit certain enzymes or influence gene expression through binding interactions with specific molecular targets. Its effects are likely mediated through changes in metabolic pathways or direct interactions with biomolecules .
Several compounds share structural similarities with 2-Bromo-6-methoxy-4-methylaniline. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-Bromo-5-methoxyaniline | 32338-02-6 | Different substitution pattern on the benzene ring |
2-Bromo-4-chloro-6-methoxyaniline | Not specified | Contains chlorine instead of a methyl group |
2-Bromo-4-methylpyridine | Not specified | Pyridine ring instead of an aniline structure |
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline | Not specified | Contains trifluoromethoxy group |
The uniqueness of 2-Bromo-6-methoxy-4-methylaniline lies in its specific substitution pattern that influences its reactivity and physical properties, making it a valuable intermediate in various synthetic pathways. Its distinct combination of bromine, methoxy, and methyl groups allows for unique interactions in biochemical environments compared to other similar compounds .